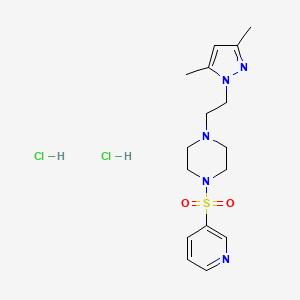

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-pyridin-3-ylsulfonylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S.2ClH/c1-14-12-15(2)21(18-14)11-8-19-6-9-20(10-7-19)24(22,23)16-4-3-5-17-13-16;;/h3-5,12-13H,6-11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXMOZHRFMFKXCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CN=CC=C3)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride is a synthetic derivative of piperazine, featuring a complex structure that includes a pyrazole moiety and a pyridine sulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 348.41 g/mol

- IUPAC Name: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(pyridin-3-ylsulfonyl)piperazine dihydrochloride

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation: It may modulate receptors associated with pain and inflammation, providing analgesic effects.

- Signal Transduction Interference: The compound can influence intracellular signaling pathways, affecting cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds containing pyrazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-(3,5-dimethyl-1H-pyrazol... | E. coli | 32 µg/mL |

| 1-(2-(3,5-dimethyl-1H-pyrazol... | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been widely documented. For instance, compounds similar to this one have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Study:

A study involving the administration of a related pyrazole derivative demonstrated a significant reduction in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory effects comparable to standard treatments like indomethacin.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in tumor growth .

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-(3,5-dimethyl-1H-pyrazol... | MCF7 (breast cancer) | 10 µM |

| 1-(2-(3,5-dimethyl-1H-pyrazol... | A549 (lung cancer) | 15 µM |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- The ethyl linker in the target compound and BJ51421 may confer greater conformational flexibility compared to the methylene linker in , influencing receptor interaction dynamics.

Piperazine Derivatives with Sulfonyl Groups

- Target Compound vs. BJ51421 : Replacing the 4-ethoxybenzenesulfonyl group (BJ51421) with pyridin-3-ylsulfonyl introduces a heteroaromatic ring, which may alter electronic properties (e.g., π-π stacking with aromatic residues in enzyme active sites) .

- Pruvanserin Hydrochloride : Contains a fluorophenyl ethyl group and an indole-3-carbonitrile linked to piperazine. Unlike the target compound’s sulfonyl group, Pruvanserin’s carbonyl-indole moiety may engage in distinct hydrophobic or dipole interactions, reflecting its application in serotonin receptor modulation.

Pharmacokinetic and Solubility Considerations

- Salt Forms: The dihydrochloride salt in the target compound, Mepiprazole , and BJ51421 analogs enhances water solubility, facilitating intravenous or oral administration.

- Molecular Weight : The target compound (MW ~437) falls within the typical range for CNS drugs (200–500 Da), whereas smaller analogs like (MW 216.71) may exhibit faster tissue penetration but reduced plasma retention.

Receptor Targeting and Selectivity

- Vanoxerine (GBR-12909) : A piperazine-based dopamine transporter inhibitor with bis(4-fluorophenyl)methoxy and phenylpropyl groups. The target compound’s pyridinylsulfonyl group may redirect selectivity toward non-dopaminergic targets (e.g., 5-HT receptors) due to reduced lipophilicity.

- 5-HT1A Antagonists : Piperazine derivatives with dihydrobenzodioxan and chloro-dihydroisoquinolinone substituents demonstrate bulky aromatic groups for 5-HT1A binding. The target compound’s smaller pyrazolyl-sulfonyl system may favor alternative receptor interactions.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including pyrazole ring formation, sulfonylation, and dihydrochloride salt preparation. Critical factors include:

- Pyrazole Ring Formation : Use substituted hydrazines (e.g., 3,5-dimethylhydrazine) with diketones under acidic conditions (e.g., HCl/ethanol reflux) to ensure regioselectivity .

- Sulfonylation : React the pyrazole intermediate with pyridin-3-ylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base to prevent hydrolysis .

- Salt Formation : Purify the free base using column chromatography (silica gel, methanol/DCM gradient) before treating with HCl in diethyl ether to precipitate the dihydrochloride salt .

- Purity Control : Confirm purity via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and characterize intermediates using -NMR (DMSO-) to detect impurities like unreacted sulfonyl chloride .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR or HRMS) for this compound?

Methodological Answer: Discrepancies often arise from residual solvents, tautomerism, or salt forms. Strategies include:

- Solvent Artifacts : Use deuterated solvents (e.g., DMSO-) and compare peaks with reference data from analogous compounds (e.g., 1-ethyl-3,5-dimethylpyrazole sulfonamides) .

- Tautomeric Effects : For pyrazole protons, analyze -NMR in DO to identify exchangeable protons and compare with computed spectra (DFT/B3LYP/6-31G**) .

- Salt Confirmation : Perform elemental analysis (C, H, N, Cl) to verify dihydrochloride stoichiometry. For HRMS, use ESI+ mode to detect the free base [M+H] and confirm chloride content via ion chromatography .

Advanced Research Questions

Q. What computational methods are recommended to predict the reactivity of the pyrazole-sulfonylpiperazine moiety in catalytic or biological systems?

Methodological Answer:

- Reactivity Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity with nucleophiles .

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Parameterize the pyridin-3-ylsulfonyl group’s partial charges using RESP fitting from HF/6-31G* calculations .

- Reaction Pathway Analysis : Apply NEB (Nudged Elastic Band) methods to map energy barriers for sulfonamide bond cleavage under acidic conditions .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Assay Standardization : Use a common cell line (e.g., HEK293) and normalize results to a reference inhibitor (e.g., staurosporine for kinase assays). Include positive controls in each plate .

- Impurity Profiling : Quantify byproducts (e.g., des-methyl pyrazole derivatives) via LC-MS and correlate their presence with activity shifts. For example, residual ethylpiperazine may antagonize target binding .

- Solubility Adjustments : Test activity in buffers with varying pH (4–8) and co-solvents (e.g., DMSO ≤0.1%) to account for dihydrochloride salt dissociation .

Q. What advanced techniques are critical for characterizing the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to stress conditions:

- Oxidative : 3% HO, 40°C, 24h. Monitor sulfoxide formation via UPLC-PDA .

- Hydrolytic : PBS (pH 7.4) and 0.1M HCl (pH 1.2) at 37°C. Track pyrazole ring degradation using -NMR .

- Solid-State Stability : Perform TGA/DSC to detect hydrate formation and XRPD to monitor crystallinity changes after 4 weeks at 40°C/75% RH .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in multi-target systems?

Methodological Answer:

- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 libraries to identify genes modulating activity. Prioritize kinases or GPCRs based on structural analogs .

- Proteome Profiling : Apply affinity-based pulldown with a biotinylated derivative and identify bound proteins via LC-MS/MS (Orbitrap Fusion Lumos) .

- Metabolomic Analysis : Treat cell lines (e.g., HepG2) and analyze metabolites via -NMR or HRMS to map downstream pathways influenced by the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.